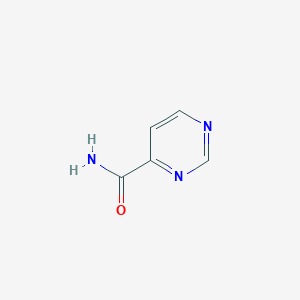

Pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSQZEGSMBFHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591356 | |

| Record name | Pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28648-86-4 | |

| Record name | Pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pyrimidine-4-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are ubiquitous in nature as essential components of nucleic acids (cytosine, thymine, and uracil) and are present in a wide array of pharmacologically active agents.[4][5] The pyrimidine nucleus offers a unique combination of features: its π-deficient character, capacity for hydrogen bonding, and synthetically tractable substitution patterns make it an ideal scaffold for designing molecules that can interact with diverse biological targets.[1] Among the vast landscape of pyrimidine-based compounds, the pyrimidine-4-carboxamide moiety has emerged as a particularly fruitful area of investigation, yielding potent and selective modulators of various enzymes and receptors.

This technical guide provides a comprehensive overview of the synthesis and biological activities of pyrimidine-4-carboxamide derivatives. We will delve into the strategic considerations behind their chemical synthesis, explore their diverse pharmacological profiles with a focus on anticancer and antiviral applications, and elucidate the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Part 1: Strategic Synthesis of the Pyrimidine-4-Carboxamide Core

The construction of pyrimidine-4-carboxamide derivatives can be broadly approached through two primary strategies: building the substituted pyrimidine ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyrimidine ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

De Novo Ring Construction

The most fundamental approach to pyrimidine synthesis involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as urea, thiourea, or guanidine.[2] While versatile for creating diverse pyrimidine cores, directly installing a 4-carboxamide group via this method can be complex. A more common de novo approach involves using precursors that can be readily converted to the target carboxamide post-cyclization. For instance, a Biginelli-type reaction using an acetoacetate derivative, an aldehyde, and urea can yield a dihydropyrimidine which can be subsequently oxidized and functionalized.[6]

A generalized workflow for building the pyrimidine ring, which can then be further elaborated to the 4-carboxamide, is depicted below.

Caption: Generalized workflow for de novo synthesis of pyrimidine-4-carboxamides.

Functionalization of a Pre-formed Pyrimidine Ring

This is the most direct and widely employed strategy. It begins with a pyrimidine ring bearing a suitable precursor group at the C4 position, which is then converted to the carboxamide.

Route A: From 4-Carbonitrile Precursors A common and efficient method involves the hydrolysis of a 4-cyanopyrimidine. The cyano group can be introduced via nucleophilic substitution of a 4-chloro or 4-methylsulfonyl pyrimidine with a cyanide salt.[7] The subsequent hydrolysis of the nitrile to the primary amide can be achieved under controlled acidic or basic conditions.

Route B: From 4-Carboxylic Acid Precursors This route leverages standard peptide coupling chemistry. A pyrimidine-4-carboxylic acid is activated and reacted with a desired amine to form the amide bond. This method offers the significant advantage of allowing for late-stage diversification, where a wide variety of amines can be introduced to explore structure-activity relationships (SAR).

Route C: From 4-Halogenated Pyrimidines Direct conversion of a 4-chloropyrimidine to a 4-carboxamide can be challenging. A more typical sequence involves converting the 4-chloro derivative into a more reactive intermediate, such as a 4-carbonitrile or a 4-carboxylic acid ester (via carbonylation followed by hydrolysis), which is then converted to the carboxamide.[7][8]

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidine-6-carboxamide Intermediate

The following protocol, adapted from the synthesis of SIRT1/2/3 inhibitors, illustrates the functionalization of a pre-formed heterocyclic core.[8]

Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide (Compound 14 in the source)

-

Starting Material: 4-Hydroxythieno[3,2-d]pyrimidine-6-carboxylic acid (Compound 13).

-

Procedure: a. Suspend the starting carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂). b. Add oxalyl chloride (approx. 2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. c. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS), resulting in the formation of the intermediate acid chloride. d. In a separate flask, prepare a solution of ammonia in dioxane. e. Carefully quench the acid chloride intermediate by adding it to the ammonia solution at 0 °C. f. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. g. The resulting precipitate, the desired 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide, is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Causality Behind Choices:

-

Oxalyl Chloride: Chosen as the chlorinating agent to convert the carboxylic acid to a highly reactive acid chloride. It is effective, and the byproducts (CO, CO₂, HCl) are gaseous, simplifying workup.

-

Ammonia in Dioxane: Used to convert the acid chloride to the primary carboxamide. Dioxane is a suitable solvent that is miscible with many organic solvents and does not react with the acid chloride. Quenching at 0 °C helps to control the exothermicity of the reaction.

Part 2: Diverse Biological Activities and Mechanisms of Action

Pyrimidine-4-carboxamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for targeting a range of diseases.[5][9]

Anticancer Activity

The most extensively studied application of this scaffold is in oncology. These derivatives act on various cancer-related targets, most notably as protein kinase inhibitors.[10][11][12]

A. Protein Kinase Inhibition: Kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[13] Pyrimidine-4-carboxamides have been successfully developed as ATP-competitive inhibitors for several key kinases.

-

Protein Kinase B (Akt) Inhibitors: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of Akt.[13] The carboxamide linker was found to be crucial for achieving good oral bioavailability compared to earlier analogues.[13]

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell signaling, making it an attractive target for cancer immunotherapy. Diaminopyrimidine carboxamides were discovered as potent and selective HPK1 inhibitors.[14] The 5-carboxamide moiety was a key discovery, engaging with the hinge residue Glu92 and improving enzyme potency by over 100-fold compared to the unsubstituted analogue.[14]

-

Other Kinase Targets: Derivatives of this class have also shown potent activity against Cyclin-Dependent Kinase 2 (CDK2), Fibroblast Growth Factor Receptors (FGFRs), and Checkpoint Kinase 1 (CHK1), highlighting their versatility in targeting different aspects of cancer cell biology.[4]

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidine-4-carboxamide derivatives.

B. Other Anticancer Mechanisms: Beyond kinase inhibition, some pyrimidine derivatives exhibit anticancer effects by interfering with DNA replication and integrity. They can act as topoisomerase II inhibitors or DNA intercalating agents, leading to cell cycle arrest and apoptosis.[10][11]

| Compound Class | Target(s) | Reported Activity (IC₅₀) | Cancer Type(s) | Reference |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Nanomolar range | Broad (tested in human tumor xenografts) | [13] |

| Diaminopyrimidine carboxamides | HPK1 | 64 nM (for compound 2) | Immuno-oncology target | [14] |

| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | CDK2 | 64.42 nM (for compound 17) | HeLa, MCF-7, HT-29 | [4] |

| Pyrrolo[2,3-d]pyrimidin-4-one derivatives | USP7 | Potent antiproliferative | Various cancer cell lines | [4] |

| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | 2.7-4.0 nM (for 11c) | Potential for metabolic, oncologic, and neurodegenerative disorders | [8] |

Antiviral Activity

The pyrimidine scaffold is a well-established core for antiviral drugs.[3][15] Pyrimidine-4-carboxamide derivatives have also shown promise in this area. For instance, certain pyrrolopyrimidine and pyrazolopyrimidine nucleosides containing a carbamoyl (carboxamide) function have demonstrated potent activity against vaccinia virus.[7] More recently, pyrimido[4,5-d]pyrimidine derivatives have emerged as strong candidates for further investigation as antiviral agents against human coronavirus 229E (HCoV-229E).[16] The broad-spectrum potential of pyrimidine derivatives makes them an important class for addressing both existing and emerging viral threats.[15]

Other Therapeutic Applications

-

Bone Anabolic Agents: Novel pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, offering a potential new treatment for osteoporosis.[17]

-

Anti-inflammatory and Antimicrobial Activity: Various pyrimidine derivatives have been reported to possess significant anti-inflammatory, antibacterial, and antifungal properties, highlighting the scaffold's versatility.[9][18][19]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrimidine ring and the carboxamide nitrogen.

-

The Carboxamide Moiety: The carboxamide group is often a critical pharmacophore. In HPK1 inhibitors, it forms a key hydrogen bond with a hinge residue, dramatically increasing potency.[14] In Akt inhibitors, its replacement of a simple amine linker was essential for improving pharmacokinetic properties like oral bioavailability.[13]

-

Substituents on the Pyrimidine Ring: Modifications at the 2, 5, and 6 positions of the pyrimidine ring are crucial for tuning potency and selectivity. In diaminopyrimidine kinase inhibitors, the group at the 2-position often interacts with the kinase hinge region, while substitutions at the 5-position project towards the solvent-exposed region and can be modified to improve selectivity and physical properties.[20]

-

Substituents on the Carboxamide Nitrogen (R-group): The group attached to the amide nitrogen provides a key vector for diversification. This position can be modified to interact with different pockets of the target protein, influence solubility, and alter metabolic stability. For example, in a series of RXRα antagonists, modifying the aryl group attached to the carboxamide significantly impacted antiproliferative activity.[21]

Conclusion and Future Perspectives

The pyrimidine-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by synthetic accessibility and the ability to modulate a wide range of biological targets. Its success, particularly in the development of potent and selective kinase inhibitors for oncology, underscores its value. The continued exploration of this scaffold is a promising avenue for the discovery of novel therapeutics.

Future research should focus on leveraging modern synthetic methodologies for more efficient and diverse library creation. A deeper understanding of the structural biology of how these ligands interact with their targets will enable more rational, structure-based design to improve potency and selectivity while minimizing off-target effects. The proven versatility of the pyrimidine-4-carboxamide core ensures it will remain a focal point of drug discovery efforts for years to come, with the potential to address unmet medical needs in oncology, virology, and beyond.

References

-

Title: Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity Source: Semantic Scholar URL: [Link]

-

Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: NIH URL: [Link]

-

Title: Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides Source: PubMed URL: [Link]

-

Title: Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review Source: ijrpr URL: [Link]

-

Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: NIH URL: [Link]

-

Title: Antiviral Activity of Pyrimidine Containing Compounds: Patent Review Source: PubMed URL: [Link]

-

Title: Pyrimidine Derivatives as Anticancer Agents Source: Encyclopedia.pub URL: [Link]

-

Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: mans.edu.eg URL: [Link]

-

Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: oaji.net URL: [Link]

-

Title: Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds Source: PubMed Central URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway Source: PubMed Central URL: [Link]

-

Title: Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents Source: mdpi.com URL: [Link]

-

Title: (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies Source: ResearchGate URL: [Link]

-

Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists Source: PubMed Central URL: [Link]

-

Title: Biological activities of synthetic pyrimidine derivatives Source: ommegaonline.org URL: [Link]

-

Title: Synthesis and biological activity of some pyrimidine derivatives Source: ResearchGate URL: [Link]

-

Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL: [Link]

-

Title: Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment Source: Scilit URL: [Link]

-

Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: sciencedirect.com URL: [Link]

-

Title: Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity Source: PubMed URL: [Link]

-

Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]

-

Title: Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 Source: ACS Publications URL: [Link]

-

Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives Source: NIH URL: [Link]

-

Title: Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety Source: frontiersin.org URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. scilit.com [scilit.com]

- 13. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 17. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine-4-Carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The pyrimidine-4-carboxamide moiety has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This in-depth technical guide provides a comprehensive overview of this privileged scaffold for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, and critically analyze its application in the design of potent and selective modulators of key biological pathways, including kinase signaling, neuro-active enzyme inhibition, and antiviral replication. Through a synthesis of established literature and field-proven insights, this guide aims to equip the reader with the foundational knowledge and practical methodologies necessary to effectively leverage the pyrimidine-4-carboxamide core in their own research and development endeavors.

Introduction: The Significance of the Pyrimidine-4-Carboxamide Core

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has long made the pyrimidine scaffold a focal point for medicinal chemists.[2][3] The pyrimidine-4-carboxamide, in particular, has garnered significant attention due to its unique combination of structural features. The carboxamide group at the 4-position provides a crucial hydrogen bond donor and acceptor motif, enabling strong and specific interactions with biological targets.[4] Furthermore, the pyrimidine ring itself can engage in π-π stacking interactions and presents multiple vectors for substitution, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[2]

This guide will explore the synthesis and application of this versatile scaffold, highlighting its role in the development of innovative therapeutics.

Synthetic Strategies for Pyrimidine-4-Carboxamide Derivatives

The construction of the pyrimidine-4-carboxamide core can be achieved through several reliable synthetic routes. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by functional group manipulation to introduce the carboxamide moiety.[5][6]

Generalized Synthetic Protocol:

A representative synthetic pathway often commences with the construction of a substituted pyrimidine ring, followed by the elaboration of the 4-position to install the carboxamide functionality.

-

Pyrimidine Ring Formation: A widely used method is the condensation of a β-ketoester with an amidine, urea, or thiourea derivative.[5] This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

-

Introduction of a Handle at the 4-Position: The resulting pyrimidinone can be converted to a 4-chloro or 4-methylsulfonylpyrimidine, which serves as a versatile intermediate for subsequent nucleophilic substitution reactions.[7]

-

Formation of the Carboxamide Linkage: The 4-substituted pyrimidine can then be reacted with an appropriate amine in the presence of a coupling agent, such as PyBOP, or under palladium-catalyzed conditions to afford the desired pyrimidine-4-carboxamide derivative.[8] Alternatively, a 4-cyanopyrimidine intermediate can be hydrolyzed to the corresponding carboxamide.[7]

Caption: A generalized workflow for the synthesis of pyrimidine-4-carboxamide derivatives.

Applications in Medicinal Chemistry

The pyrimidine-4-carboxamide scaffold has proven to be a highly fruitful starting point for the development of inhibitors targeting a diverse range of enzymes and receptors.

Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine-4-carboxamide core has been successfully employed in the design of potent and selective kinase inhibitors.

Protein Kinase B (PKB/Akt) Inhibitors: The PKB/Akt signaling pathway is crucial for cell growth and survival, and its hyperactivation is common in cancer. Researchers have developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.[9][10] These compounds act as ATP-competitive inhibitors, with the carboxamide moiety forming key hydrogen bonding interactions within the kinase hinge region.[11]

Caption: Inhibition of the PKB/Akt signaling pathway by a pyrimidine-4-carboxamide-based inhibitor.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Diaminopyrimidine carboxamides have been identified as potent HPK1 inhibitors.[11][12] The addition of a 5-carboxamide moiety to the diaminopyrimidine core was found to significantly enhance potency and selectivity by engaging with the hinge region of the kinase.[11]

| Compound | Target Kinase | IC50 (nM) | Reference |

| CCT128930 Analog | PKBβ | <10 | [9] |

| Compound 1 | HPK1 | 64 | [11] |

| Compound 37 | p70S6K/Akt | <10 | [13] |

Table 1: Representative Pyrimidine-4-carboxamide-based Kinase Inhibitors.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid mediators that includes the endocannabinoid anandamide. The pyrimidine-4-carboxamide scaffold was identified as a potent inhibitor of NAPE-PLD from a high-throughput screening campaign.[14][15] Extensive SAR studies led to the development of LEI-401, a nanomolar potent and selective NAPE-PLD inhibitor with drug-like properties.[8][15]

Structure-Activity Relationship (SAR) Highlights:

-

R1 (Carboxamide substituent): Small, lipophilic groups are generally preferred, suggesting binding in a shallow hydrophobic pocket.[14]

-

R2 (Pyrimidine C2-substituent): Conformational restriction, such as replacing an N-methylphenethylamine with an (S)-3-phenylpiperidine, increased potency.[15]

-

R3 (Pyrimidine C6-substituent): Introduction of polarity, for instance, an (S)-3-hydroxypyrrolidine, improved both potency and physicochemical properties.[8][15]

Antiviral Agents

The pyrimidine-4-carboxamide core is present in a number of compounds with significant antiviral activity.[16][17]

HIV Integrase Inhibitors: Dihydroxypyrimidine-4-carboxamides have been designed as potent inhibitors of the HIV integrase-catalyzed strand transfer process.[18] These compounds chelate the divalent metal ions in the enzyme's active site, preventing the integration of the viral DNA into the host genome. One notable compound from this series demonstrated a CIC95 of 78 nM in a cell-based assay.[18]

Hepatitis C Virus (HCV) Inhibitors: Pyrimidine nucleosides bearing a 4-carboxamide functional group have shown anti-HCV activity comparable to that of ribavirin.[16][19] These compounds likely act by interfering with viral RNA replication.

Broad-Spectrum Antivirals: Some pyrimidine derivatives function as broad-spectrum antivirals by inhibiting host cell pyrimidine biosynthesis.[20][21] By depleting the cellular pool of pyrimidines, these compounds effectively starve the virus of the necessary building blocks for replication.

| Compound Class | Viral Target | Mechanism of Action | Reference |

| Dihydroxypyrimidine-4-carboxamides | HIV-1 Integrase | Inhibition of strand transfer | [18] |

| Pyrimidine Nucleoside Analogs | HCV | Inhibition of RNA replication | [16][19] |

| Tetrahydrobenzothiazoles | Various RNA viruses | Inhibition of pyrimidine biosynthesis | [20] |

Table 2: Pyrimidine-4-carboxamide Scaffolds in Antiviral Drug Discovery.

Physicochemical Properties and Bioisosteric Replacements

The physicochemical properties of pyrimidine-4-carboxamide derivatives can be readily modulated through substitution on the pyrimidine ring and the carboxamide nitrogen. The pyrimidine core itself is a weak base.[2] The lipophilicity, solubility, and metabolic stability of these compounds are critical determinants of their drug-like properties and can be optimized through careful selection of substituents.[14]

Bioisosteric Replacements:

-

Carboxamide Bioisosteres: In cases where the amide bond presents a liability (e.g., poor metabolic stability or cell permeability), it can be replaced with bioisosteric groups such as 1,2,4-oxadiazoles, triazoles, or other five-membered heterocycles.[22][23] These replacements can mimic the hydrogen bonding capabilities of the amide while offering improved pharmacokinetic profiles.

-

Ring Bioisosteres: The pyrimidine ring itself can be replaced with other heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines or thieno[3,2-d]pyrimidines, to explore new chemical space and modulate biological activity and selectivity.[4][24][25]

Experimental Protocols

Representative Synthesis of a Pyrimidine-4-carboxamide Derivative

This protocol is a generalized procedure based on common synthetic methods reported in the literature.[8][26]

-

Step 1: Synthesis of 2,6-dichloro-N-(cyclopropylmethyl)pyrimidine-4-carboxamide.

-

To a solution of 2,4,6-trichloropyrimidine in a suitable aprotic solvent (e.g., THF), add triethylamine and cyclopropylmethanamine at 0 °C.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the desired product.

-

-

Step 2: Palladium-catalyzed Amination.

-

To a solution of the product from Step 1 in a mixture of toluene and THF, add the desired amine (e.g., (S)-3-phenylpiperidine), sodium tert-butoxide, and a palladium catalyst (e.g., RuPhos-Pd-G3).

-

Heat the reaction mixture at 110 °C for 4 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Step 3: Nucleophilic Aromatic Substitution.

-

To a solution of the product from Step 2 in a suitable solvent (e.g., n-BuOH), add the final amine (e.g., (S)-3-hydroxypyrrolidine) and a non-nucleophilic base (e.g., DIPEA).

-

Heat the reaction mixture at 120 °C for 16 hours.

-

Concentrate the mixture and purify by preparative HPLC to obtain the final pyrimidine-4-carboxamide derivative.

-

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.[11]

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of the pyrimidine-4-carboxamide test compound in DMSO.

-

Prepare solutions of the kinase, biotinylated substrate peptide, ATP, and Eu-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in the kinase reaction buffer.

-

-

Assay Procedure:

-

Add the test compound dilutions to the wells of a low-volume 384-well plate.

-

Add the kinase solution to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction by adding a solution containing EDTA, the Eu-labeled antibody, and the APC-labeled streptavidin.

-

Incubate for 1 hour at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a suitable TR-FRET plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: A typical workflow for an in-vitro TR-FRET kinase inhibition assay.

Conclusion

The pyrimidine-4-carboxamide scaffold represents a privileged and highly versatile core in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to engage in key interactions with a wide range of biological targets have solidified its importance in modern drug discovery. From kinase inhibitors for oncology to novel antiviral agents and modulators of the endocannabinoid system, the applications of this scaffold continue to expand. A thorough understanding of its synthesis, structure-activity relationships, and biological context is essential for medicinal chemists seeking to develop the next generation of innovative therapeutics. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical insights to aid in this endeavor.

References

-

Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. (URL: [Link])

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (URL: [Link])

-

Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (URL: [Link])

-

(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (URL: [Link])

- EP0522915B1 - Pyrimidine-4-carboxamide derivatives, their preparation and their use in therapeutics. (URL: )

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (URL: [Link])

-

Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). (URL: [Link])

- US20240083873A1 - Pyrimidine carboxamide compound and applic

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (URL: [Link])

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (URL: [Link])

-

Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. (URL: [Link])

-

Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (URL: [Link])

- EP4574820A1 - Crystalline form of pyrimidine-4-carboxamide compound and oral pharmaceutical formul

-

Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (URL: [Link])

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (URL: [Link])

- US20240124479A1 - Pyrimidine carboxamide compound and use thereof. (URL: )

-

(PDF) PHARMACEUTICAL APPLICATION AND STRUCTURAL INSIGHT INTO THE FUSED DERIVATIVES OF PYRIMIDINE: A REVIEW. (URL: [Link])

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (URL: [Link])

-

Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. (URL: [Link])

-

Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. (URL: [Link])

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])

-

Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (URL: [Link])

-

Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (URL: [Link])

-

Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. (URL: [Link])

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (URL: [Link])

-

(PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. (URL: [Link])

-

Pyrimidine synthesis. (URL: [Link])

-

Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. (URL: [Link])

-

Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. (URL: [Link])

-

Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (URL: [Link])

- TWI491603B - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (URL: )

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (URL: [Link])

-

Bioisosteric Replacements. (URL: [Link])

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (URL: [Link])

-

4-Pyrimidinecarboxylic acid. (URL: [Link])

- KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same. (URL: )

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])

-

The Quest for Bioisosteric Replacements. (URL: [Link])

-

Novel Pyirimidine Carboxamide Derivatives As Potential Anticancer Agents,snthesis And Characterisation. (URL: [Link])

-

Pyrimidine - Wikipedia. (URL: [Link])

-

Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (URL: [Link])

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (URL: [Link])

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. drughunter.com [drughunter.com]

- 23. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

Harnessing the Pyrimidine-4-Carboxamide Core for Novel Anticancer Agents

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Synthesis, Mechanism, and Evaluation

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its inherent ability to engage in hydrogen bonding and π-π stacking interactions makes it a privileged scaffold for designing targeted therapies.[4] Within this broad class, the pyrimidine-4-carboxamide moiety has emerged as a particularly versatile and potent pharmacophore in the quest for novel anticancer drugs.

This guide provides an in-depth exploration of pyrimidine-4-carboxamide analogues, moving from foundational synthetic strategies to complex mechanisms of action and critical evaluation protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their oncology research.

The Pyrimidine-4-Carboxamide Scaffold: A Versatile Tool for Drug Design

The pyrimidine-4-carboxamide core offers a unique combination of structural rigidity and synthetic tractability. The pyrimidine ring acts as a stable anchor, while the carboxamide linker provides a crucial hydrogen-bonding motif (donor and acceptor) that can be pivotal for target engagement. Furthermore, the scaffold presents multiple positions (typically C2, C5, and C6) that are amenable to chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.

Synthetic Strategies: Building the Core and its Analogues

The construction of a pyrimidine-4-carboxamide library generally follows a convergent synthetic approach, starting from a suitably substituted pyrimidine core. The specific route can vary, but a common and effective strategy involves the initial synthesis of a pyrimidine-4-carboxylate ester, followed by amidation.

General Synthetic Workflow

Below is a generalized, multi-step protocol for the synthesis of diverse pyrimidine-4-carboxamide analogues, synthesized from methodologies reported in the literature.[5][6]

Caption: Generalized workflow for the synthesis of pyrimidine-4-carboxamide analogues.

Detailed Experimental Protocol: Synthesis of a Generic Analogue

Causality: This protocol is designed for flexibility. The choice of amines (R1-NH2, R2-NH2, R3-NH2) at each step is the primary driver of diversity in the final compound library. The use of SNAr reactions is common due to the electron-deficient nature of the pyrimidine ring, while palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination may be required for less reactive amines. The final amide coupling is a standard, robust reaction in medicinal chemistry.

-

Esterification (Step 1-2): To a solution of a commercially available starting material like 2,6-dichloropyrimidine-4-carbonyl chloride in an anhydrous solvent (e.g., Dichloromethane), add an alcohol (e.g., ethanol) and a base (e.g., triethylamine) at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), quench the reaction and extract the product.

-

First Nucleophilic Aromatic Substitution (Step 3): Dissolve the resulting ester in a suitable solvent (e.g., n-Butanol). Add the first amine (R1-NH2) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA). Heat the reaction mixture (e.g., 120°C) for several hours.[6] The more electron-deficient C6 position typically reacts first. Purify the product by column chromatography.

-

Second Nucleophilic Aromatic Substitution (Step 4): The substitution at the C2 position may require more forcing conditions or a catalyst. To the C6-substituted intermediate, add the second amine (R2-NH2) and a base. For more challenging substitutions, employ Buchwald-Hartwig amination conditions using a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like dioxane.[1]

-

Saponification (Step 5): Hydrolyze the ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of solvents such as THF and water. Acidify the reaction mixture to precipitate the carboxylic acid product.

-

Amide Coupling (Step 6): Dissolve the carboxylic acid in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU or PyBOP), a base (DIPEA), and the final amine (R3-NH2). Stir at room temperature until the reaction is complete. Purify the final pyrimidine-4-carboxamide analogue using column chromatography or preparative HPLC.

Anticancer Mechanisms and Structure-Activity Relationships (SAR)

Pyrimidine-4-carboxamide analogues exert their anticancer effects through diverse mechanisms, largely dictated by the nature of the substituents at the C2, C5, and C6 positions.

Kinase Inhibition

Many pyrimidine derivatives are designed as ATP-competitive kinase inhibitors, targeting the enzymes that drive cancer cell proliferation and survival.[1][7] The pyrimidine core mimics the adenine of ATP, while the side chains are optimized to form specific interactions within the kinase active site.

-

Targets: Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK).[1][8][9]

-

Mechanism: These analogues occupy the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby blocking signal transduction pathways essential for cell growth, proliferation, and metastasis.[1]

-

SAR Insights:

-

C2 Position: Often occupied by an aniline or related aromatic group that extends into the hydrophobic region of the ATP pocket.

-

C4-Carboxamide: Forms a critical hydrogen bond with the "hinge" region of the kinase domain.

-

C6 Position: Substituents here can be modified to enhance selectivity and improve pharmacokinetic properties.

-

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-4-carboxamide analogue.

Microtubule Disruption

Certain pyrimidine analogues function as microtubule-targeting agents (MTAs) by binding to tubulin and disrupting microtubule dynamics, which is essential for cell division.[1]

-

Mechanism: By binding to the colchicine binding site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules. This leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[1]

-

SAR Insights: The specific substituents on the pyrimidine ring are designed to mimic the trimethoxyphenyl and tropolone rings of colchicine, allowing for effective binding. For example, a 2,4-disubstituted pyrimidine scaffold can be decorated with moieties that fit into the required hydrophobic pockets of the colchicine site.

Inhibition of Other Key Cancer-Related Enzymes

-

NAPE-PLD Inhibition: While initially explored for neurological disorders, inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) are of interest in cancer.[5][10] NAPE-PLD is involved in the biosynthesis of bioactive lipids that can influence cell proliferation and apoptosis. Structure-activity relationship studies have identified potent pyrimidine-4-carboxamide inhibitors like LEI-401.[5][6][10]

-

USP7 Inhibition: Ubiquitin-specific protease 7 (USP7) is involved in the stabilization of oncoproteins like MDM2. Inhibiting USP7 leads to the degradation of MDM2, thereby stabilizing the tumor suppressor p53 and inducing apoptosis. Pyrrolo[2,3-d]pyrimidin-4-one derivatives, which are structurally related to pyrimidine-4-carboxamides, have shown potent USP7 inhibition.[9]

Biological Evaluation: A Validating Workflow

A robust and logical sequence of assays is crucial to characterize the anticancer potential of newly synthesized pyrimidine-4-carboxamide analogues.

Caption: A standard workflow for the biological evaluation of anticancer compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: This is the foundational assay to determine if a compound has a general anti-proliferative effect. It measures metabolic activity, which correlates with cell viability. A panel of cancer cell lines, and importantly, a non-cancerous cell line, should be used to assess both potency and selectivity.[11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116)[12] and a normal cell line (e.g., NHDF)[11] in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-4-carboxamide analogues in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis

Causality: If a compound is cytotoxic, this assay helps determine the mechanism by identifying if it arrests the cell cycle at a specific phase (e.g., G2/M for microtubule inhibitors, G0/G1 for CDK4/6 inhibitors).[8][9]

-

Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Store at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark and analyze the DNA content using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Data Summary: Potent Pyrimidine Analogues in Anticancer Research

The literature contains numerous examples of pyrimidine derivatives with potent anticancer activity. The following table summarizes key data for representative compounds, highlighting the diversity of targets and susceptible cancer types.

| Compound Class/Example | Target(s) | Cancer Cell Line(s) | Reported IC50 | Reference |

| Pyrimidine-Sulfonamide Hybrid (17) | Carbonic Anhydrase II (CA II) | MDA-MB-231, MCF-7 (Breast) | 2.40 - 2.50 µM | [8] |

| Indazol-Pyrimidine (4f) | Not Specified | MCF-7 (Breast) | 1.629 µM | [12] |

| Indazol-Pyrimidine (4i) | Not Specified | MCF-7 (Breast) | 1.841 µM | [12] |

| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine (13) | CDK2 | Panel of 13 lines | Sub-micromolar | [9] |

| KRAS-G12D Inhibitor (10k) | KRAS-G12D (enzymatic) | - | 0.009 µM | [13] |

| KRAS-G12D Inhibitor (10c) | KRAS-G12D (cellular) | Panc1 (Pancreatic) | 1.40 µM | [13] |

| 2,4-Diaminopyrimidine (72) | FAK | MDA-MB-231 (Breast) | 0.126 µM | [1] |

Challenges and Future Directions

Despite the promise, the development of pyrimidine-4-carboxamide analogues faces several challenges, including achieving kinase selectivity to minimize off-target effects, overcoming acquired drug resistance, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Future research is heading in several exciting directions:

-

Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct cancer-driving pathways simultaneously.

-

PROTACs: Conjugating a pyrimidine-4-carboxamide warhead to an E3 ligase ligand to create Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of the target protein rather than just inhibiting it.[13]

-

Targeting the Tumor Microenvironment: Developing analogues that modulate immune responses, for example, by targeting adenosine receptors.[14]

Conclusion

The pyrimidine-4-carboxamide scaffold is a proven and highly adaptable platform for the discovery of novel anticancer agents. Its synthetic accessibility and the ability to modulate its properties through substitution allow for the rational design of potent and selective inhibitors against a wide array of oncogenic targets. By integrating robust synthetic strategies with a systematic biological evaluation workflow, researchers can continue to unlock the full therapeutic potential of this remarkable chemical core, paving the way for the next generation of targeted cancer therapies.

References

-

van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

-

Al-Ostath, A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(18), 6695. [Link]

-

van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

-

van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. [Link]

-

Kozan, A. A., & Nahi, R. J. (2023). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Structure–activity relationship (SAR) of the created compounds. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(5), 1121. [Link]

-

Shim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. [Link]

-

Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

-

Heidelberger, C. (1997). Pyrimidine Analogs. Holland-Frei Cancer Medicine. 4th edition. [Link]

-

Gentile, D., et al. (2024). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Molecules, 29(10), 2351. [Link]

-

Al-Ostath, A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Organic and Medicinal Chemistry International. [Link]

-

Sharma, A., et al. (2024). Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. Bentham Science. [Link]

-

Ahmed, N., et al. (2021). Structure activity relationship (SAR) of the pyrimidine derivatives against different cell lines. ResearchGate. [Link]

- Johansson, H., et al. (2012). Novel pyrimidine derivatives.

-

S.L, S., & G, N. (2024). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]

-

Chen, X., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Expert Opinion on Therapeutic Patents, 34(5), 351-369. [Link]

-

Li, L., et al. (2022). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 12, 831911. [Link]

-

Kuras, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

-

Sharma, R., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences, 13(3), 1-10. [Link]

-

Al-Warhi, T., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6296. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]

- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Pyrimidine-4-Carboxamide Scaffold: A Versatile Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a foundational six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems.[1][2] This inherent biological relevance, coupled with its synthetic tractability, has made the pyrimidine nucleus a cornerstone in the design of a vast array of therapeutic agents.[3][4] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][5][6]

Within the diverse landscape of pyrimidine-based drug candidates, the pyrimidine-4-carboxamide moiety has emerged as a particularly fruitful synthetic intermediate. The strategic placement of the carboxamide group at the 4-position provides a crucial vector for molecular recognition, enabling potent and selective interactions with a variety of biological targets. This guide, intended for researchers and professionals in drug development, will provide a comprehensive technical overview of the pyrimidine-4-carboxamide core, from its synthesis to its application in the discovery of novel therapeutics. We will delve into the causality behind synthetic choices, explore detailed experimental protocols, and examine the structure-activity relationships (SAR) that drive the optimization of these promising compounds.

The Strategic Advantage of the 4-Carboxamide Moiety

The utility of the pyrimidine-4-carboxamide scaffold in drug design can be attributed to several key features:

-

Hydrogen Bonding Capabilities: The carboxamide functional group is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the active sites of enzymes and receptors.[7] This directional bonding is often a critical determinant of a drug's potency and selectivity.

-

Synthetic Versatility: The carboxylic acid precursor to the carboxamide is a versatile handle for a wide range of chemical transformations. Standard amide coupling reactions allow for the facile introduction of a diverse array of substituents, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

-

Modulation of Physicochemical Properties: The nature of the substituent on the carboxamide nitrogen can be varied to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. This is a crucial aspect of the drug discovery process, as these properties directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

-

Bioisosteric Replacement: The pyrimidine ring itself can act as a bioisostere for a phenyl group, often with improved metabolic stability and solubility. The addition of the 4-carboxamide further enhances the drug-like properties of the scaffold.

General Synthetic Strategies for Pyrimidine-4-Carboxamide Intermediates

The construction of the pyrimidine-4-carboxamide core can be approached through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern on the pyrimidine ring and the availability of starting materials.

Route 1: From Orotic Acid and its Derivatives

A common and versatile starting material for the synthesis of pyrimidine-4-carboxamides is orotic acid (6-oxo-3H-pyrimidine-4-carboxylic acid) or its chlorinated derivatives.[9] This approach allows for the sequential introduction of substituents at the 2- and 6-positions of the pyrimidine ring.

Experimental Protocol: Synthesis of a 2,6-disubstituted Pyrimidine-4-Carboxamide Intermediate

This protocol is adapted from the synthesis of NAPE-PLD inhibitors and demonstrates a general workflow.[9]

-

Chlorination of Orotic Acid: Orotic acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to yield 2,6-dichloro-pyrimidine-4-carbonyl chloride.

-

Amidation: The resulting acid chloride is reacted with a primary amine (R¹-NH₂) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) at low temperatures (-78 °C to 0 °C) to afford the corresponding 2,6-dichloro-N-R¹-pyrimidine-4-carboxamide.

-

Selective Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 2-position. Treatment with a nucleophile, such as a primary or secondary amine (R²R³NH), in a polar solvent like methanol or DMF, often with a base like DIPEA, selectively displaces the C6-chloride to yield the 2-chloro-6-(substituted amino)-N-R¹-pyrimidine-4-carboxamide.

-

SNAr or Cross-Coupling at C2: The remaining chlorine atom at the 2-position can be displaced by another nucleophile (R⁴R⁵NH) under more forcing conditions, such as microwave heating in a high-boiling solvent like n-butanol, to introduce the final substituent. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other carbon-based substituents at this position.

Workflow for the Synthesis of a 2,6-disubstituted Pyrimidine-4-Carboxamide

Caption: General synthetic scheme starting from orotic acid.

Route 2: Multi-component Reactions

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including pyrimidine carboxamides. A notable example is a three-starting-material, four-component reaction (3SM-4CR) strategy.[10]

Conceptual Workflow of a Palladium-Catalyzed 3SM-4CR

This strategy involves the palladium-catalyzed oxidative coupling of an amidine, a styrene, and N,N-dimethylformamide (DMF). In this elegant transformation, DMF serves as a dual synthon, providing both a one-carbon atom and the amide functionality.[10] This approach allows for the rapid assembly of the pyrimidine-4-carboxamide core from readily available starting materials.

Conceptual Diagram of a 3SM-4CR for Pyrimidine-4-Carboxamide Synthesis

Caption: Multi-component reaction for pyrimidine-4-carboxamide synthesis.

Case Studies: Pyrimidine-4-Carboxamide in Drug Discovery

The versatility of the pyrimidine-4-carboxamide scaffold is best illustrated through its application in the development of clinical candidates and marketed drugs.

Case Study 1: Imatinib (Gleevec®) - A Paradigm of Kinase Inhibition

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, is a potent inhibitor of the Bcr-Abl tyrosine kinase. While the final drug is not a pyrimidine-4-carboxamide, a key intermediate in some of its synthetic routes is a substituted pyrimidine that is subsequently elaborated. The core of imatinib is a 2-phenylaminopyrimidine scaffold. The synthesis of this core often involves the condensation of a guanidine derivative with a β-ketoester or a related synthon to form the pyrimidine ring.[11][12]

The general principle of constructing the 2-aminopyrimidine core of imatinib highlights the importance of pyrimidine intermediates in the synthesis of complex drug molecules.

Retrosynthetic Analysis of Imatinib's Core

Caption: Retrosynthetic approach to the core of Imatinib.

Case Study 2: Glycogen Synthase Kinase-3 (GSK-3) Inhibitors for Alzheimer's Disease

Glycogen synthase kinase-3 (GSK-3) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[13][14] A series of 2-(anilino)pyrimidine-4-carboxamides have been developed as highly potent and selective GSK-3 inhibitors.[14]

In this series, the pyrimidine core acts as a hinge-binding motif, while the 4-carboxamide group provides a crucial interaction point within the ATP-binding site of the kinase. The SAR studies revealed that substitution on the aniline ring and the carboxamide nitrogen significantly influences potency and selectivity.[14] For instance, certain substitutions at the para-position of the aniline were well-tolerated, and the choice of the amine for the carboxamide was critical for optimizing metabolic stability.[14]

| Compound | R (on aniline) | R' (on carboxamide) | GSK-3β IC₅₀ (nM) |

| 22 | H | Pyridin-4-yl | >2000 |

| 26 | 4-F | Pyridin-4-yl | 1.2 |

| 34 | 4-CN | 4,4-difluoropiperidin-1-yl | 0.2 |

| 35 | 4-OCH₃ | 4,4-difluoropiperidin-1-yl | 0.07 |

| 40 | 4-Cl | 4,4-difluoropiperidin-1-yl | 0.3 |

| Data adapted from Hartz, R. A., et al. (2023). Journal of Medicinal Chemistry.[14] |

The data clearly demonstrates that the pyrimidine-4-carboxamide scaffold provides a robust platform for developing potent kinase inhibitors, with the 4-carboxamide moiety serving as a key handle for optimizing biological activity.

Case Study 3: Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules. A high-throughput screening campaign identified a pyrimidine-4-carboxamide as a potent inhibitor of NAPE-PLD.[9] Subsequent optimization of this hit compound led to the development of LEI-401, a nanomolar potent inhibitor with drug-like properties.[9]

The SAR studies of this series are particularly instructive:

-

R¹ (on carboxamide): Small alkyl groups, such as cyclopropylmethyl, were found to be optimal, suggesting binding in a shallow lipophilic pocket.[9]

-

R² (at C2): Conformational restriction of a flexible side chain by incorporating it into a piperidine ring (specifically (S)-3-phenylpiperidine) led to a significant increase in potency.[9]

-

R³ (at C6): Replacing a morpholine group with a less lipophilic (S)-3-hydroxypyrrolidine moiety further enhanced activity and improved physicochemical properties.[9]

This case study exemplifies a rational, data-driven approach to drug design, where the pyrimidine-4-carboxamide core is systematically decorated to achieve high potency and favorable drug-like properties.

Future Perspectives

The pyrimidine-4-carboxamide scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting a diverse range of biological entities, from kinases to metabolic enzymes, ensures its continued relevance in medicinal chemistry. Future research in this area is likely to focus on:

-

Novel Synthetic Methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic routes to access novel pyrimidine-4-carboxamide libraries.

-

Expansion of Target Space: The application of this scaffold to novel and challenging biological targets, including protein-protein interactions and epigenetic modifiers.

-

Fragment-Based Drug Design: The use of the pyrimidine-4-carboxamide core as a starting point for fragment-based screening and lead optimization.

-

Covalent Inhibitors: The strategic incorporation of reactive groups onto the pyrimidine-4-carboxamide scaffold to develop covalent inhibitors with enhanced potency and duration of action.

References

-

Hartz, R. A., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. Available at: [Link]

- IMATINIB - New Drug Approvals. (2014).

-

Karkola, S., et al. (2018). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 8(23), 12567-12575. Available at: [Link]

-

Hartz, R. A., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. PubMed. Available at: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Available at: [Link]

-

(No author given). (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate. Available at: [Link]

-

(No author given). (n.d.). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Publications. Available at: [Link]

-

(No author given). (n.d.). Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates. PubMed. Available at: [Link]

- Baxendale, I. R., et al. (2010). A flow-based synthesis of Imatinib: the API of Gleevecw. Chemical Communications, 46(10), 1582-1584.

-

(No author given). (n.d.). Synthesis of Some 2, 6-Disubstituted 4-Amidopyridines and -Thioamidopyridines, and Their Antimycobacterial and Photosynthesis-Inhibiting Activity. MDPI. Available at: [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Available at: [Link]

-

(No author given). (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. Available at: [Link]

-

(No author given). (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. Available at: [Link]

-

(No author given). (n.d.). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Gravizo. Available at: [Link]

-

(No author given). (n.d.). Pharmacokinetic/ADME properties of the most active compounds 3e, 4b,... ResearchGate. Available at: [Link]

-

(No author given). (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

-

(No author given). (n.d.). DOT Language. Graphviz. Available at: [Link]

-

(No author given). (n.d.). Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors. PubMed. Available at: [Link]

-

(No author given). (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

-

(No author given). (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]

-

(No author given). (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate. Available at: [Link]

-

Guo, L., et al. (2017). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. Angewandte Chemie International Edition, 56(5), 1289-1293. Available at: [Link]

-

(No author given). (n.d.). Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) … ResearchGate. Available at: [Link]

-

(No author given). (n.d.). Structure activity relationship of the pyrimidine derivatives. ResearchGate. Available at: [Link]

-

(No author given). (n.d.). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central. Available at: [Link]

-

FuseSchool - Global Education. (2016). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. YouTube. Available at: [Link]

-

(No author given). (n.d.). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PubMed Central. Available at: [Link]

-

(No author given). (n.d.). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. Available at: [Link]

-

(No author given). (n.d.). Drawing dot structures. Khan Academy. Available at: [Link]

-

(No author given). (n.d.). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. Available at: [Link]

-

(No author given). (n.d.). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. Available at: [Link]

-

(No author given). (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]

-

(No author given). (n.d.). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. NIH. Available at: [Link]

-

(No author given). (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-